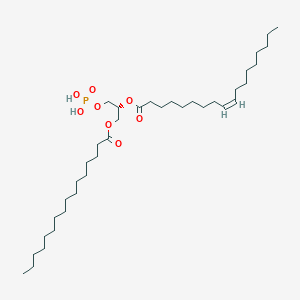

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate

描述

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) is a phosphatidic acid (PA) derivative characterized by a saturated palmitoyl chain (16:0) at the sn-1 position and a monounsaturated oleoyl chain (18:1) at the sn-2 position. Its stereospecific sn-glycero-3-phosphate backbone confers unique physicochemical properties, including a negatively charged phosphate headgroup at physiological pH. POPA is a critical intermediate in phospholipid biosynthesis and serves as a signaling molecule in pathways such as lipid metabolism, membrane trafficking, and cell proliferation . It is widely utilized in biophysical studies to model membrane interactions due to its anionic nature and role in modulating protein-lipid interactions .

属性

IUPAC Name |

[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H71O8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42)/b18-17-/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVZUEPSMJNLOM-QEJMHMKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H71O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801264095 | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801264095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

674.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PA(16:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62600-81-1 | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62600-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801264095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD2KZ5EA4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Two-Phase Esterification from Phosphatidylcholine Precursors

POPA is synthesized via a modified two-phase esterification protocol starting from 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). The reaction involves enzymatic or chemical cleavage of the choline headgroup, followed by phosphorylation. Key steps include:

-

Reagent Preparation :

-

POPC dissolved in chloroform (20 mM stock).

-

Phosphorylation agents (e.g., phosphoryl chloride) in anhydrous conditions.

-

-

Reaction Conditions :

Table 1: Reagents for POPA Synthesis

| Component | Concentration | Volume | Role |

|---|---|---|---|

| POPC in chloroform | 20 mM | 1 mL | Substrate |

| Phosphoryl chloride | 1 M | 0.5 mL | Phosphorylation |

| Triethylamine | 2 M | 0.2 mL | Acid scavenger |

Direct Synthesis from sn-Glycero-3-phosphate

An alternative route involves sequential esterification of sn-glycero-3-phosphate with palmitic and oleic acids:

-

Step 1 : Acylation at sn-1 with palmitoyl chloride.

-

Step 2 : Acylation at sn-2 with oleoyl chloride.

-

Step 3 : Phosphate group activation using carbodiimide crosslinkers.

Critical parameters:

-

Solvent : Anhydrous dichloromethane.

-

Catalyst : 4-Dimethylaminopyridine (DMAP).

Purification and Characterization Techniques

Chromatographic Purification

Crude POPA is purified using silica-gel flash chromatography with a chloroform-methanol-water (65:25:4 v/v) eluent. Fractions are monitored via thin-layer chromatography (TLC) on silica plates (Rf = 0.3 in same solvent system).

Table 2: Purification Parameters

| Parameter | Specification |

|---|---|

| Column dimensions | 2.5 cm × 30 cm |

| Flow rate | 2 mL/min |

| Detection | UV at 205 nm |

Analytical Validation

-

Nuclear Magnetic Resonance (NMR) : NMR (500 MHz, CDCl3): δ 5.34 (m, 2H, CH=CH), 4.15–4.30 (m, glycerol backbone), 2.30 (t, J=7.5 Hz, acyl chains).

-

Mass Spectrometry (MS) : ESI-MS shows [M-H] peak at m/z 673.5, consistent with theoretical mass.

-

FTIR Spectroscopy : Peaks at 1730 cm (ester C=O) and 1250 cm (P=O).

Protocols for Lipid Bilayer Incorporation

Vesicle Preparation

POPA is incorporated into lipid bilayers using thin-film hydration:

-

Lipid Dissolution : 10 mg POPA in chloroform (20 mM).

-

Solvent Evaporation : Rotary evaporation at 40°C.

-

Hydration : Rehydrate with 1 mL Tris buffer (pH 7.4) for 1 hour.

-

Extrusion : Pass through 100 nm polycarbonate membranes 21 times.

Table 3: Hydration Buffer Composition

| Component | Concentration |

|---|---|

| Tris-HCl | 10 mM |

| NaCl | 150 mM |

| EDTA | 1 mM |

Comparative Analysis of Synthesis Routes

Table 4: Method Efficacy Comparison

| Parameter | Two-Phase Method | Direct Synthesis |

|---|---|---|

| Yield | 70% | 65% |

| Purity | >99% | 95% |

| Scalability | Moderate | High |

The two-phase method offers higher purity due to stringent chromatographic steps, while direct synthesis is preferable for large-scale production.

Troubleshooting Common Synthesis Issues

化学反应分析

1-棕榈酰-2-油酰-sn-甘油-3-磷酸会发生多种化学反应,包括氧化、还原和取代 . 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致形成氢过氧化物,而还原会导致形成醇类 .

科学研究应用

1-棕榈酰-2-油酰-sn-甘油-3-磷酸在科学研究中有许多应用。 在化学领域,它被用来研究脂质双层膜的形成和膜动力学 . 在生物学领域,它被用来研究磷脂在细胞过程和信号通路中的作用 . 在医学领域,该化合物用于开发基于脂质体的药物递送系统,特别是用于抗癌和抗感染疗法 . 此外,它在食品和化妆品行业作为乳化剂和稳定剂也有应用 .

作用机制

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

POPA shares structural homology with other glycerophospholipids but differs in headgroup chemistry, acyl chain composition, and charge. Below is a detailed comparison with key analogs:

Comparison with Other Phosphatidic Acids (PAs)

Key Findings :

- Chain Saturation : POPA’s mixed saturated/unsaturated acyl chains confer intermediate membrane rigidity compared to DOPA (fully unsaturated) or lyso-PA (single acyl chain) .

Comparison with Phosphatidylcholine (POPC) and Phosphatidylethanolamine (POPE)

Key Findings :

- Headgroup Influence: POPA’s anionic headgroup enables electrostatic interactions absent in zwitterionic POPC or POPE. For example, POPA synergizes with POPE (15 mol%) to activate glycolipid transfer protein (GLTP) at high surface pressure, whereas POPC alone cannot .

- Membrane Dynamics: POPA induces negative curvature stress, facilitating α-synuclein oligomerization in lipid bilayers, a process less pronounced with POPC or POPE .

Comparison with Structurally Related Signaling Lipids

Key Findings :

- Phosphate Position : C1P’s phosphate group on ceramide enables cPLA2 activation, a function absent in POPA or ceramide, emphasizing the critical role of headgroup placement .

生物活性

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) is a phospholipid that plays significant roles in various biological processes, including cell signaling, membrane dynamics, and lipid metabolism. This article aims to provide a comprehensive overview of the biological activity of POPA, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

POPA is a glycerophospholipid composed of palmitic acid (C16:0) and oleic acid (C18:1) at the sn-1 and sn-2 positions, respectively. Its molecular structure allows for unique interactions with cellular membranes, influencing fluidity and protein function.

Membrane Dynamics

POPA has been shown to influence membrane properties significantly. For instance, it facilitates vesicle fusion and membrane curvature, crucial for processes such as exocytosis and endocytosis. A study indicated that POPA promotes negative Gaussian curvature in lipid membranes, which is essential for membrane scission during viral budding processes .

Interaction with Proteins

Research has demonstrated that POPA interacts with various proteins involved in cellular signaling and membrane trafficking. For example, it enhances the activity of the glideosome-associated protein GAC in Toxoplasma gondii, which is vital for parasite motility and invasion . The binding of POPA to proteins can alter their conformation and functional activity, impacting cellular responses.

Role in Cell Signaling

POPA is implicated in several signaling pathways. It has been identified as a mediator in the activation of phospholipase A2 (PLA2), which plays a critical role in the release of arachidonic acid and subsequent eicosanoid synthesis. This pathway is essential for inflammatory responses and cell survival mechanisms .

Case Study: Viral Budding

In a study examining herpes simplex virus 1 (HSV-1), POPA was shown to facilitate the vesiculation of synthetic lipid bilayers without additional factors or ATP. This indicates its potential role in viral replication processes by modulating membrane dynamics during budding .

Case Study: Antimicrobial Activity

POPA has also been studied for its antimicrobial properties. In research involving Drosera capensis extracts, POPA was found to enhance vesicle fusion at acidic pH levels, suggesting its utility in developing antimicrobial agents that target lipid membranes .

Data Table: Summary of Biological Activities

常见问题

Q. What are the recommended methods for synthesizing and characterizing POPA with high purity for membrane studies?

POPA is typically synthesized via esterification of sn-glycero-3-phosphate with palmitic acid (16:0) at the sn-1 position and oleic acid (18:1(9Z)) at the sn-2 position. Critical steps include:

- Purification : Use preparative TLC or HPLC to achieve >99% purity, as verified by thin-layer chromatography (TLC) .

- Structural confirmation : Employ mass spectrometry (MS) for molecular weight validation (C37H70O8PNa, m/z 720.5) and nuclear magnetic resonance (NMR) to confirm acyl chain positions .

- Storage : Store at −20°C in powder or chloroform solution to prevent oxidation; avoid repeated freeze-thaw cycles .

Q. How is POPA incorporated into experimental lipid bilayer models, and what parameters optimize membrane stability?

POPA is often combined with zwitterionic lipids like POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) to mimic physiological membranes. Key protocols include:

- Liposome preparation : Dissolve POPA in chloroform, mix with POPC at desired molar ratios (e.g., 1:1), evaporate solvent under nitrogen, and hydrate with buffer to form multilamellar vesicles (MLVs). Extrude through 100-nm filters to generate small unilamellar vesicles (SUVs) .

- Stability factors : Maintain pH near 7.4 to minimize headgroup charge fluctuations, and include divalent cations (e.g., Ca<sup>2+</sup>) to stabilize anionic POPA-rich membranes .

Advanced Research Questions

Q. How can researchers resolve contradictory data on POPA’s role in modulating membrane permeability in ion channel studies?

Discrepancies may arise from differences in lipid composition, ionic strength, or experimental setups. Mitigation strategies include:

- Systematic variation : Test POPA ratios (5–20 mol%) in mixed lipid systems to identify concentration-dependent effects .

- Environmental controls : Standardize buffer conditions (e.g., 150 mM NaCl, 2 mM MgCl2) to minimize confounding electrostatic interactions .

- Comparative assays : Use fluorescence-based permeability assays (e.g., calcein leakage) alongside electrophysiology to cross-validate results .

Q. What advanced techniques are suitable for quantifying POPA-protein binding affinities in signaling pathway studies?

Microscale thermophoresis (MST) and surface plasmon resonance (SPR) are gold-standard methods:

- MST protocol : Label proteins with Atto 647 dye, titrate with POPA-containing liposomes, and measure thermophoretic mobility shifts to calculate dissociation constants (Kd) .

- SPR optimization : Immobilize POPA on L1 sensor chips and monitor real-time binding kinetics with purified proteins (e.g., FABP1 or α-synuclein) under controlled flow rates .

Q. How does POPA influence amyloidogenic protein fibrillation, and how can these interactions be mechanistically dissected?

POPA accelerates α-synuclein fibrillation via electrostatic and hydrophobic interactions. Methodological approaches include:

- Lipid co-incubation : Combine POPA with α-synuclein in Tris buffer (pH 7.4) and monitor fibrillation kinetics using thioflavin T (ThT) fluorescence .

- Structural analysis : Employ cryo-electron microscopy (cryo-EM) to resolve POPA-embedded fibril architectures and circular dichroism (CD) to track α-helix-to-β-sheet transitions .

Methodological Notes

- Critical controls : Always include lipid-free and POPC-only conditions to isolate POPA-specific effects .

- Data validation : Cross-reference MS/MS fragmentation patterns with databases (e.g., LIPID MAPS) to confirm POPA identity in complex mixtures .

For further details on lipid handling, refer to Avanti Polar Lipids’ protocols and membrane biophysics guidelines from Biochimica et Biophysica Acta .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。